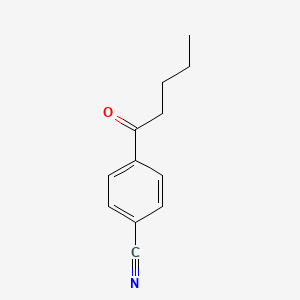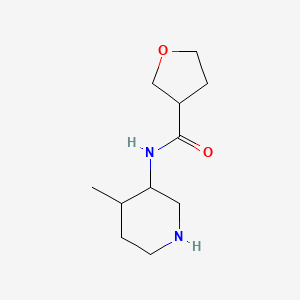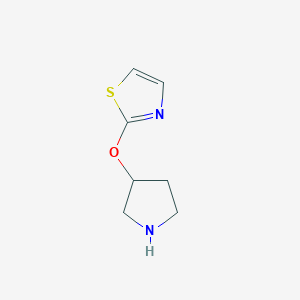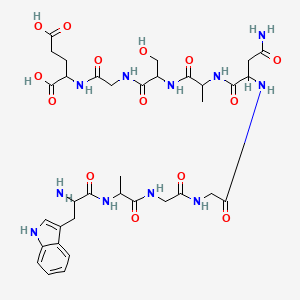![molecular formula C7H14N2 B12107793 1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)
1-Methyloctahydropyrrolo[3,2-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyloctahydropyrrolo[3,2-b]pyrrole is a heterocyclic organic compound with the molecular formula C7H14N2 It is characterized by a fused bicyclic structure consisting of a pyrrole ring and a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Methyloctahydropyrrolo[3,2-b]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 1-methylpyrrole with a suitable cyclizing agent. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
1-Methyloctahydropyrrolo[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
1-Methyloctahydropyrrolo[3,2-b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Methyloctahydropyrrolo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methyloctahydropyrrolo[3,2-b]pyrrole can be compared with other similar compounds, such as:
1-Methyloctahydropyrrolo[3,4-b]pyrrole: This compound has a similar structure but differs in the position of the fused rings.
1-Methylpyrrolo[2,3-b]pyrrole: Another related compound with a different ring fusion pattern. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
4-methyl-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-6-7(9)2-4-8-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
CGRGBDDHYJFITK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2C1CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)
![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)
![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)






![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
